molecular formula C14H19N3O2 B10921737 1-(3,4-diethoxybenzyl)-1H-pyrazol-4-amine CAS No. 1002033-47-7

1-(3,4-diethoxybenzyl)-1H-pyrazol-4-amine

Cat. No.: B10921737
CAS No.: 1002033-47-7
M. Wt: 261.32 g/mol
InChI Key: NWHYFFCUCXYKDJ-UHFFFAOYSA-N
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Description

1-(3,4-diethoxybenzyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a benzyl group substituted with two ethoxy groups at the 3 and 4 positions, attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-diethoxybenzyl)-1H-pyrazol-4-amine typically involves the reaction of 3,4-diethoxybenzyl chloride with 4-aminopyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-diethoxybenzyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3,4-diethoxybenzaldehyde or 3,4-diethoxybenzoic acid.

    Reduction: Formation of this compound from its nitro precursor.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-(3,4-diethoxybenzyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-diethoxybenzyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-diethoxybenzyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of both ethoxy groups and a pyrazole ring. This combination of features can impart distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

1002033-47-7

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

1-[(3,4-diethoxyphenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C14H19N3O2/c1-3-18-13-6-5-11(7-14(13)19-4-2)9-17-10-12(15)8-16-17/h5-8,10H,3-4,9,15H2,1-2H3

InChI Key

NWHYFFCUCXYKDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2C=C(C=N2)N)OCC

Origin of Product

United States

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